H-D-Dab(Boc)-OH

Description

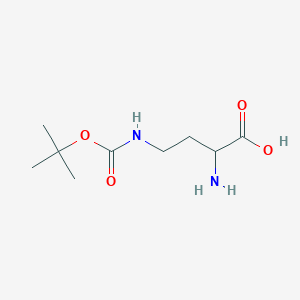

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Methodologies Employing H D Dab Boc Oh

Synthetic Routes for H-D-Dab(Boc)-OH and Related Diaminobutyric Acid Derivatives

The synthesis of this compound and other diaminobutyric acid derivatives can be achieved through several chemical pathways, including multistep approaches and, in some cases, chemoenzymatic methods.

Chemical Synthesis Pathways for D-Diaminobutyric Acid Scaffolds

D-diaminobutyric acid (D-Dab) is a key precursor for this compound. Chemical synthesis routes for diaminobutyric acid scaffolds have been explored for many years. One historical method involved the hydrolysis of a D-glutamylpeptide. rsc.org Another approach synthesized 2,4-diaminobutyric acid dihydrochloride (B599025) from gamma-butyrolactone, involving ring opening with potassium phthalimide (B116566) and subsequent hydrolysis. cdnsciencepub.com, researchgate.net Other reported methods for synthesizing 2,4-diaminobutyric acid include those involving a phthalimido aldehyde or degradation of glutamic acid. cdnsciencepub.com, oregonstate.edu Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives have also been developed, such as via Cu-catalyzed asymmetric Michael reaction of glycine (B1666218) derivatives to nitroalkenes. nih.gov

Multistep Synthesis Approaches for Fmoc-Dab(Boc)-OH and H-Dab(Boc)-OH

The synthesis of protected Dab derivatives like Fmoc-Dab(Boc)-OH and H-Dab(Boc)-OH typically involves multistep procedures to selectively protect the different amino groups. A common strategy for preparing Fmoc-Dab(Boc)-OH involves starting from Fmoc-Gln-OH, reacting it with iodobenzene (B50100) diacetate (DiPa) to obtain Fmoc-Dab-OH, followed by reaction with (Boc)₂O in the presence of a base like NaOH. google.com Another existing method for Fmoc-Dab(Boc)-OH involves a four-step synthesis starting from Cbz-glutamine, generating Cbz-Dab-OH, then reacting with (Boc)₂O to get Cbz-Dab(Boc)-OH, followed by hydrogenation to yield H-Dab(Boc)-OH, and finally reacting with Fmoc-osu. google.com Multistep syntheses are also used for creating beta,beta-dimethylated diaminobutyric acid derivatives, involving protection group alterations and reactions like catalytic hydrogenation. acs.org

Chemoenzymatic Approaches to Diaminobutyric Acid Analogs

Chemoenzymatic methods offer alternative routes for synthesizing amino acid derivatives, including diaminobutyric acid analogs. While the search results did not provide specific chemoenzymatic synthesis routes directly for this compound or D-Dab itself, chemoenzymatic approaches have been applied to the synthesis of other non-proteinogenic amino acids and derivatives. Examples include the chemoenzymatic synthesis of polypeptides containing 2-aminoisobutyric acid rsc.org and the preparation of D-amino acids by cleavage of corresponding hydantoins using bacterial cultures researchgate.net. Some research has also explored chemoenzymatic synthesis of nucleotide substrates related to diaminopimelic acid, a related diamino acid asm.org. These examples highlight the potential of chemoenzymatic methods in accessing unusual amino acid structures.

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS) Methodologies

This compound is a valuable building block in SPPS, particularly in the Fmoc/tBu strategy, due to its selectively protected side chain. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. peptide.com

Role of Boc Protecting Group in Selective Functionalization during SPPS

In SPPS, protecting groups are essential to prevent unwanted side reactions involving reactive functional groups on the amino acid side chains and the alpha-amino group during peptide bond formation. peptide.com, fiveable.me The Boc group is an acid-labile protecting group commonly used in peptide synthesis. biosynth.com, fiveable.me In the context of this compound, the Boc group specifically protects the gamma-amino group of the D-diaminobutyric acid residue. This selective protection is crucial for controlled functionalization. During SPPS using the Fmoc strategy, the alpha-amino group is protected by the base-labile Fmoc group, which is removed in each coupling cycle. peptide.com, biosynth.com The Boc group on the side chain, being acid-labile, remains intact during the basic Fmoc deprotection steps. fiveable.me This orthogonality allows for the selective removal of the Boc group under acidic conditions at a desired point in the synthesis, enabling specific modifications or cyclization through the gamma-amino group without affecting the peptide backbone or other Fmoc-protected amino acids. peptide.com

Orthogonal Protecting Group Strategies in Conjunction with this compound (e.g., Fmoc, Alloc, Z)

Orthogonal protection strategies are fundamental in SPPS for the synthesis of complex peptides, allowing for the selective deprotection of different functional groups using distinct chemical conditions. peptide.com, biosynth.com this compound is typically employed within an orthogonal protection scheme, most commonly the Fmoc/tBu strategy. In this system, the Fmoc group on the alpha-amino group is removed by a base (e.g., piperidine), while the Boc group on the side chain is removed by an acid (e.g., trifluoroacetic acid, TFA). biosynth.com, rsc.org This orthogonality ensures that the removal of the N-alpha protecting group during chain elongation does not affect the Boc-protected side chain of the Dab residue.

Besides Fmoc and Boc, other protecting groups like Alloc (allyloxycarbonyl) and Z (benzyloxycarbonyl) are also used in orthogonal protection schemes in peptide synthesis. sigmaaldrich.com, researchgate.net The Alloc group is stable to both piperidine (B6355638) and TFA but can be removed by Pd(0)-catalyzed allyl transfer. sigmaaldrich.com The Z group is generally removed by hydrogenolysis or strong acid treatment. researchgate.net While this compound specifically utilizes the Boc group for side-chain protection, related diaminobutyric acid derivatives can be synthesized with other orthogonal protecting groups on the gamma-amino group, such as Alloc or Fmoc (in the case of Boc-Dab(Fmoc)-OH), depending on the desired synthetic strategy and selective deprotection requirements for complex peptide structures like cyclic or branched peptides. sigmaaldrich.com, chempep.com, ambeed.com The choice of orthogonal protecting groups is critical for selectively unmasking reactive functionalities at specific stages of the synthesis for subsequent modifications. sigmaaldrich.com, beilstein-journals.org

Optimization of this compound Coupling Efficiency in Sterically Hindered Sequences

The incorporation of amino acids, including protected non-proteinogenic ones like this compound, into peptide sequences can face challenges, especially in the synthesis of sterically hindered peptides. Efficient coupling is crucial to ensure high yields and purity of the final peptide product.

Advanced Coupling Reagents and Protocols (e.g., EDC, DCC, TBTU, DIC, HCTU)

Various coupling reagents are utilized in peptide synthesis to facilitate the formation of amide bonds between amino acids. The choice of coupling reagent and protocol can significantly impact the efficiency of the reaction, particularly when dealing with sterically demanding residues or sequences prone to aggregation.

Commonly used carbodiimide (B86325) coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) fishersci.sewikipedia.orgpeptide.com. EDC is a water-soluble carbodiimide, which simplifies the removal of the urea (B33335) byproduct fishersci.sepeptide.comadvancedchemtech.com. DCC, while effective, produces a dicyclohexylurea byproduct that is often insoluble and can precipitate during the reaction wikipedia.orgpeptide.com. Both EDC and DCC are frequently used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve coupling efficiency universite-paris-saclay.frglobalresearchonline.net.

Uronium and phosphonium (B103445) based reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and O-(1H-6-Chlorobenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU), are also widely employed in peptide synthesis nih.govfishersci.cawikipedia.orgfishersci.com. These reagents are known for their effectiveness in facilitating rapid and efficient coupling reactions, including those involving sterically hindered amino acids globalresearchonline.net. N,N'-Diisopropylcarbodiimide (DIC) is another carbodiimide often used in solid-phase synthesis as its urea byproduct is more soluble than that of DCC peptide.comglobalresearchonline.netadvancedchemtech.com.

The selection of the optimal coupling reagent and protocol for incorporating this compound in sterically hindered sequences depends on factors such as the specific peptide sequence, the solubility of reactants, and the desired reaction conditions. Research findings often detail the comparative performance of different reagents in achieving efficient coupling with minimal side reactions in challenging synthetic routes globalresearchonline.net.

Microwave-Assisted Peptide Synthesis Techniques

Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technique to enhance coupling efficiency and reduce reaction times, particularly for difficult sequences and the incorporation of challenging amino acids biotage.comscience.govnih.gov. Microwave irradiation can provide rapid and uniform heating, which accelerates reaction kinetics and can help overcome kinetic limitations associated with steric hindrance or aggregation biotage.com.

MA-SPPS protocols have been developed for both Fmoc and Boc solid-phase synthesis strategies nih.govmdpi.com. Studies have demonstrated that microwave irradiation can lead to improved yields and purity of peptides, including those containing non-proteinogenic residues nih.gov. The application of microwave energy can be particularly beneficial when coupling sterically hindered amino acids, potentially improving the efficiency of this compound incorporation in such contexts tu-dortmund.deuni-muenchen.de.

Chemical Functionalization and Derivatization Strategies for this compound

The presence of the protected side chain amine in this compound provides a handle for various chemical functionalization and derivatization strategies after its incorporation into a peptide chain. The Boc group can be selectively removed under acidic conditions, revealing the primary amine for further modification.

Nucleophilic Substitution and Amine Reactivity

Upon deprotection of the Boc group, the primary amine on the side chain of the incorporated Dab residue becomes available for nucleophilic reactions. This allows for the introduction of a wide variety of functionalities through reactions with electrophiles. Examples include acylation with activated carboxylic acids or acid chlorides, sulfonylation with sulfonyl chlorides, and alkylation with alkyl halides. The reactivity of the primary amine enables the conjugation of probes, labels, biomolecules, or other chemical entities to the peptide at this specific site.

Reductive Alkylation for Branched Side-Chain Modification

Reductive alkylation is a versatile method for introducing alkyl groups onto the deprotected side chain amine of the Dab residue, leading to branched side-chain modifications. This reaction typically involves the reaction of the primary amine with an aldehyde or ketone, followed by reduction of the intermediate imine or enamine with a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride researchgate.net. This strategy allows for the creation of secondary or tertiary amines on the side chain, enabling the fine-tuning of the peptide's properties, such as charge, lipophilicity, or the introduction of specific functional groups. This approach has been used in the synthesis of modified basic amino acids for applications in SPPS researchgate.net.

Introduction of Azido Functionalities for Click Chemistry Applications

The deprotected side chain amine of this compound can be readily converted into an azide (B81097) functionality. This is typically achieved through reaction with an azido-transfer reagent. The resulting azido-functionalized peptide can then participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) medchemexpress.comiris-biotech.deissuu.com. The introduction of an azide group provides a bioorthogonal handle for selective conjugation reactions with alkyne-containing molecules, allowing for the facile labeling, immobilization, or cyclization of peptides under mild conditions medchemexpress.comiris-biotech.de. Azido-functionalized amino acid derivatives, including those of diaminobutyric acid, are commercially available and utilized in click chemistry applications iris-biotech.deiris-biotech.desumitbiomedical.com.

Role of H D Dab Boc Oh in Advanced Peptide and Peptidomimetic Design

H-D-Dab(Boc)-OH as a Core Component in Peptide Architectures

This compound is utilized in SPPS to introduce a D-configured diaminobutyric acid residue with a protected side chain. iris-biotech.deiris-biotech.de The presence of the Boc group on the gamma-amino functionality allows for selective deprotection and subsequent modification or cyclization steps during peptide synthesis. This orthogonality in protecting groups is crucial for the controlled construction of peptides with complex branching or cyclic structures. explorationpub.com The incorporation of non-proteinogenic amino acids like Dab is a key strategy in designing peptides with enhanced or novel properties compared to those composed solely of canonical amino acids. mdpi.comresearchgate.net

Engineering of Peptidomimetics with this compound

This compound plays a significant role in the design and synthesis of peptidomimetics, which are compounds that mimic the structural and functional properties of peptides but often possess improved characteristics such as enhanced stability or altered bioavailability. mdpi.com The ability to introduce a precisely positioned positive charge and a site for branching or cyclization via the Dab residue is highly advantageous in peptidomimetic design.

Rational Design Principles for Enzymatically Stable Peptidomimetics

A key challenge in developing peptide-based therapeutics is their susceptibility to enzymatic degradation, leading to short in vivo half-lives. mdpi.comuzh.ch Rational design principles for creating enzymatically stable peptidomimetics often involve modifying the peptide backbone or incorporating non-natural amino acids. The incorporation of D-amino acids, such as the D-configuration of Dab in this compound, can increase resistance to proteolytic cleavage by peptidases that typically act on L-amino acid linkages. researchgate.net Furthermore, the side chain of Dab provides a handle for modifications or cyclization that can further shield amide bonds from enzymatic attack. nih.gov For instance, studies on polymyxin (B74138) analogs have shown that incorporating protected Dab derivatives can lead to increased stability in serum.

Branched and Cyclic Peptidomimetic Scaffolds Incorporating Dab Residues

The unique structure of diaminobutyric acid, with its additional amino group on the gamma carbon, makes it ideal for constructing branched and cyclic peptide and peptidomimetic structures. researchgate.net this compound provides a building block where the gamma-amino group is protected, allowing for linear elongation from the alpha-amino group. After synthesis of the linear sequence, selective deprotection of the Boc group on the Dab side chain enables branching or cyclization reactions. nih.gov

Branched peptidomimetics can be designed to present multiple copies of an active sequence or to create complex molecular architectures. Cyclic peptidomimetics, formed by linking the N-terminus to the C-terminus or a side chain to either terminus or another side chain, often exhibit increased conformational rigidity, which can enhance binding affinity and enzymatic stability. uzh.chnih.gov The Dab residue can serve as a crucial link point in such cyclization strategies. For example, it can be used to form lactam bridges or other covalent links that constrain the peptide conformation. explorationpub.com

Peptidomimetics Targeting Specific Protein-RNA Interactions

Peptidomimetics are being explored as inhibitors of protein-RNA interactions, which are crucial in many biological processes and disease states. uzh.chnih.gov The design of such peptidomimetics often involves mimicking the RNA-binding domains of proteins. These domains frequently contain basic amino acids that interact with the negatively charged phosphate (B84403) backbone of RNA. Diaminobutyric acid, with its primary amino group in the side chain, provides a positive charge at physiological pH, making it suitable for mimicking these interactions. nih.gov

Studies have investigated branched peptidomimetics incorporating Dab residues to target protein-RNA complexes, such as the interaction between viral proteins (like Tat and Rev from HIV) and their cognate RNA elements (TAR and RRE). uzh.chnih.gov The branched structure, facilitated by residues like Dab or lysine (B10760008), can present multiple basic groups or other functional moieties in a specific spatial orientation designed to interact with the RNA target. For instance, a branched peptidomimetic based on the Lys(hArg)-Dab-Pro-Arg sequence was designed as an inhibitor of VEGF-A165 binding to neuropilin-1 (NRP-1), a protein involved in angiogenesis and crucial for tumor growth. nih.govsemanticscholar.org

Conformational Impact of this compound Incorporation on Peptide Structures

The incorporation of non-proteinogenic amino acids, including D-amino acids and those with modified side chains like Dab, can significantly influence the conformational preferences of peptides. researchgate.net

Induction and Stabilization of Helical Conformations in Peptides

Alpha-helical structures are prevalent in protein-protein and protein-nucleic acid interactions and are often targeted in peptidomimetic design. explorationpub.comnih.gov Introducing constraints or specific residues can induce or stabilize helical conformations in otherwise flexible peptide sequences. While the D-configuration of an amino acid generally tends to disrupt alpha-helical structures in linear peptides, their strategic placement or use in cyclic or stapled peptides can have different effects.

Influence on Overall Peptide Fold and Stability in Solution

A crucial aspect influenced by the incorporation of this compound is the peptide's stability in solution, particularly against enzymatic degradation. The D-amino acid configuration is less recognized by many natural L-amino acid-specific proteases, offering a strategy to enhance proteolytic resistance and increase the peptide's half-life peptide.comnih.gov. The Boc protecting group on the side chain of the Dab residue further modifies its chemical properties and can contribute to altered interactions with the solvent and other molecules, potentially impacting solubility and reducing susceptibility to certain degradation pathways chemimpex.com.

Research has demonstrated the improved stability of peptides incorporating modified Dab residues. For instance, studies on tridecaptin analogues, which are susceptible to hydrolysis by d-peptidases, showed that substituting certain residues could impact their stability. While direct data for this compound substitution at specific sites and its impact on d-peptidase stability was not explicitly detailed in the search results, related studies on modified Dab residues provide insights acs.org.

Furthermore, investigations into urea-peptide hybrids containing modified Dab residues have shown significantly enhanced enzymatic stability compared to parent peptides. One study reported that hybrids incorporating a modified Dab residue exhibited remarkable stability in human blood serum, with 50% of the compound remaining intact after 96 hours, in contrast to the parent peptide which had a half-life of only 8 hours nih.gov. This highlights the potential of incorporating modified Dab residues, such as those derived from this compound, to confer substantial resistance to enzymatic degradation in biological fluids.

The enhanced stability imparted by the inclusion of protected D-amino acids like this compound is a critical factor in the design of peptide-based therapeutics and peptidomimetics, aiming to improve their pharmacokinetic properties and bioavailability.

Selected Peptide Stability Data

| Peptide Description | Modification | Environment | Stability Measure | Result | Citation |

| Parent peptide (Lys(hArg)-Dab-Oic-Arg) | None | Human blood serum | Half-life | 8 hours | nih.gov |

| Hybrid 6 | Contains modified Dab residue (e.g., Dab(hArgU)) | Human blood serum | % Intact after 96 hours | ~50% | nih.gov |

| Hybrid 7 | Contains modified Dab residue | Human blood serum | % Intact after 96 hours | ~50% | nih.gov |

| Tridecaptin Analogue 2 | Contains D-Dab at position 2 | BogQ d-peptidase | % Hydrolysis | >90% | acs.org |

| Tridecaptin Analogue 14 | Contains L-Dab at position 2 | BogQ d-peptidase | Resistance to hydrolysis | Resistant | acs.org |

Advanced Research Applications of H D Dab Boc Oh and Its Derivatives

Application in Protein Engineering for Tailored Functionalities

Protein engineering aims to modify natural proteins or create novel protein-like structures with enhanced or altered functions. The incorporation of non-proteinogenic amino acids like D-Dab, often introduced using protected forms such as H-D-Dab(Boc)-OH, is a key strategy in this field. biosynsis.comnih.gov This allows for precise control over protein structure, stability, and interaction with other molecules. biosynsis.com

Design of Enzyme Inhibitors and Receptor Agonists

The incorporation of modified or non-canonical amino acids into peptides and peptidomimetics is a common approach in the design of enzyme inhibitors and receptor agonists. This compound can serve as a building block for synthesizing peptides intended to interact with specific biological targets. For instance, derivatives of diaminobutyric acid (Dab) have been explored in the development of peptidomimetics that inhibit the interaction between VEGF-A165 and NRP-1, which is relevant in cancer research. nih.gov Peptidomimetics containing a Dab residue at a specific position showed increased stability in human serum compared to those with a diaminopropionic acid (Dap) residue. nih.gov

Enhancement of Protein Stability and Bioavailability via Dab Residues

Incorporating non-natural amino acids like D-Dab into peptide sequences can improve their stability against enzymatic degradation and enhance their pharmacokinetic properties, such as bioavailability. nih.govmdpi.com Studies on stapled peptides, which often utilize modified amino acids to introduce covalent cross-links, have shown that this approach can significantly enhance structural stability and resistance to proteolysis. explorationpub.com While the direct use of this compound for this specific purpose was not explicitly detailed in the search results, the general principle of using Dab and its derivatives to enhance peptide and protein stability and bioavailability is well-established in peptide synthesis and peptidomimetic development. nih.govmdpi.com For example, lipidation of peptides, which can involve modified amino acids, is a strategy to increase enzymatic stability and bioavailability. nih.gov

Contribution to Glycosylation and Glycation Research

Glycosylation and glycation are crucial post-translational modifications that affect protein structure and function. This compound and related protected amino acids are valuable in synthesizing modified peptides and amino acids to study these processes.

Synthesis of Glycated Amino Acid and Peptide Constructs

Protected amino acids are essential for the site-specific incorporation of glycated residues into peptides during solid-phase peptide synthesis (SPPS). For example, a glycated building block, Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH), was synthesized and site-specifically incorporated into a peptide to study a glycation site in human serum albumin. While this example uses a lysine (B10760008) derivative, the principle applies to other diamino acids like Dab. The Boc group on the side chain of protected diamino acids like this compound allows for orthogonal protection schemes necessary for the controlled synthesis of complex glycated peptides.

Elucidation of Glycoprotein (B1211001) Biosynthesis Pathways

Understanding the biosynthesis of glycoproteins requires the synthesis of specific oligosaccharide and glycoconjugate structures. Modified amino acids and peptides can be used as tools or substrates to probe the enzymes and pathways involved in glycosylation. Research on glycoprotein biosynthesis pathways often involves synthesizing intermediates and using them to characterize enzyme activity and specificity. mit.edu While the direct involvement of this compound in elucidating glycoprotein biosynthesis pathways was not explicitly found, the synthesis of modified peptides and glycoconjugates, for which protected amino acids like this compound are crucial, is integral to this field.

Development of Biologically Active Peptide and Peptidomimetic Derivatives

This compound is a fundamental building block in the synthesis of a wide range of biologically active peptides and peptidomimetics. chemimpex.comuq.edu.au Its protected side chain amino group provides a handle for further modifications, allowing for the creation of diverse molecular structures with potential therapeutic applications.

The compound is widely used in solid-phase peptide synthesis (SPPS) to incorporate the D-Dab residue into peptide sequences. chemimpex.comiris-biotech.deiris-biotech.demedchemexpress.com This is particularly relevant in the synthesis of cyclic and branched peptides, as well as lipopeptides, which often exhibit enhanced biological activities and improved pharmacokinetic profiles compared to linear peptides. nih.govbiosynth.com For instance, Fmoc-Dab(Boc)-OH has been used in the synthesis of peptide analogs with antimicrobial activity. medchemexpress.combiosynth.commdpi.com The incorporation of Dab residues has been shown to influence the structural properties of peptides, such as promoting alpha-helical structures, which can be important for their interaction with biological membranes and targets. mdpi.com

Furthermore, this compound and its derivatives are utilized in the development of peptidomimetics, which are molecules designed to mimic the biological activity of peptides but with improved properties like increased stability and bioavailability. mdpi.comuq.edu.au By replacing or modifying amino acids in a peptide sequence, researchers can create peptidomimetics with tailored pharmacological profiles. mdpi.com The Boc-protected diaminobutyric acid is valuable in this context for introducing a basic or functionalizable handle into the peptidomimetic structure. chemimpex.com

Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid | iris-biotech.de |

| Molecular Formula | C₉H₁₈N₂O₄ | chemimpex.comiris-biotech.de |

| Molecular Weight | 218.25 g/mol | chemimpex.comiris-biotech.de |

| CAS Number | 114360-55-3 | iris-biotech.de |

| Appearance | White crystalline powder | chemimpex.com |

| Purity (HPLC) | ≥ 99% | chemimpex.com |

| Optical Rotation | [α]²⁰D = -17 ± 2 ° (C=0.5 in MeOH) | chemimpex.com |

| Melting Point | 201 - 205 °C | chemimpex.com |

| Storage Conditions | 0-8°C or 2-8°C | chemimpex.comiris-biotech.de |

Investigations into Antiproliferative and Antitumor Activities of H-D-Dab Derivatives

Research into the antiproliferative and antitumor activities of H-D-Dab derivatives often focuses on their incorporation into more complex peptide structures, such as the natural product Zelkovamycin. Zelkovamycin, a cyclic heptapeptide (B1575542), has demonstrated anticancer activities nih.govd-nb.info. While H-D-Dab is a component of Zelkovamycin, studies directly detailing the intrinsic antiproliferative or antitumor activities of simpler, immediate derivatives of this compound are less commonly reported in the provided search results. The anticancer potential is more prominent in the context of the larger, natural product structures containing D-Dab residues nih.govd-nb.info.

Studies on Antimicrobial Efficacy of H-D-Dab Derivatives

D-Dab-containing peptides and their derivatives have shown promise in studies investigating antimicrobial efficacy. Diaminobutyric acid (Dab) is a component of antimicrobial peptides (AMPs) and host-defense peptides (HDPs) nih.gov. Lipidation strategies involving Dab residues have been explored to improve the antibacterial activity of peptides against various pathogens, including multidrug-resistant Gram-negative bacteria nih.govucl.ac.beacs.orgresearchgate.net. For instance, a short linear antibacterial peptide incorporating four non-natural amino acids, including 2,4-diaminobutanoic acid (Dab), showed weak intrinsic antibacterial activity but significantly boosted the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens researchgate.net. This suggests a role for Dab-containing peptides not only as direct antimicrobial agents but also as potentiators of conventional antibiotics researchgate.net. Zelkovamycin, which contains D-Dab, has also been identified as a moderately potent antibacterial cycloheptapeptide d-nb.infoabcam.com.

Studies have investigated the impact of structural modifications, such as the length of acyl chains conjugated to N-acylated and D-enantiomer derivatives of peptide sequences, on antimicrobial activity nih.gov. Optimal acyl chain lengths, commonly C8–C12, have been observed for antibacterial activity against various bacterial strains, including E. coli, P. aeruginosa, and S. aureus nih.gov.

Design of Ligands and Inhibitors for Biological Targets (e.g., Neuropilin-1 co-receptor, α-mannosidase)

H-D-Dab derivatives are utilized in the design of molecules targeting specific biological entities, including receptors and enzymes.

Neuropilin-1 (NRP-1): Peptides containing the C-terminal end binding (CendR) motif, which can be incorporated into larger peptide structures, have been shown to bind to Neuropilin-1 (NRP-1) nih.gov. NRP-1 is a cell-surface receptor involved in various biological processes, including the development of the cardiovascular system and angiogenesis nih.gov. It has also been identified as a host factor for SARS-CoV-2 infection, recognizing a CendR motif on the viral spike protein nih.govnih.gov. Peptides like iRGD, which contain an RGD motif for targeting tumor endothelium and a CendR motif for binding to NRP-1 upon cleavage by tumor proteases, demonstrate how incorporating specific amino acid sequences can facilitate targeting and cellular internalization nih.gov. While iRGD itself contains D-Cysteine and D-Aspartic acid, the principle of using modified or non-proteinogenic amino acids like D-Dab within targeting peptides for receptors like NRP-1 is an active area of research.

α-Mannosidase: Derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), an iminosugar, have been explored as inhibitors of α-mannosidase nih.govacs.orgunit.no. Glycosidases, including α-mannosidase, are enzymes involved in various biological processes, and their inhibitors are considered potential therapeutic targets for diseases such as diabetes, cancer, viral infections, and lysosomal storage disorders nih.govacs.orgunit.no. Studies have described the synthesis of polyhydroxylated pyrrolidines as DAB analogues bearing a hydrazide moiety, which acted as selective and potent inhibitors of α-mannosidase in the submicromolar concentration range nih.govacs.orgunit.no. For example, specific DAB analogues showed Ki values ranging from 0.23 to 1.4 μM against α-mannosidase nih.govacs.org. These studies highlight the potential of modifying the DAB structure to achieve potent and selective enzyme inhibition nih.govacs.org.

| Compound Type | Target | Key Finding | Ki or IC50 Range | Citation |

| DAB Analogues (Hydrazide Imides) | α-Mannosidase | Potent and selective inhibition | 0.23 to 1.4 μM (Ki) | nih.govacs.org |

| Zelkovamycin | OXPHOS, Bacteria | OXPHOS inhibition, Antibacterial activity | Variable, depends on strain | nih.govd-nb.infoabcam.com |

| Short Linear Peptide (containing Dab) | Bacterial Membrane | Potentiates antibiotic efficacy against MDR G- bacteria | Variable, synergistic effects | researchgate.net |

Role in Natural Product Total Synthesis

This compound plays a significant role as a protected amino acid building block in the total synthesis of complex natural products, particularly cyclic peptides.

Incorporation into Complex Natural Product Structures (e.g., Zelkovamycin)

H-D-Dab-OH is a key component incorporated into the structure of Zelkovamycin, a cyclic heptapeptide natural product nih.govd-nb.info. The total synthesis of Zelkovamycin involves the preparation of peptide fragments, including those containing D-Dab, followed by coupling and macrolactamization to form the cyclic structure nih.govnih.gov. The Boc protecting group on the side chain of D-Dab in this compound is crucial for controlled peptide synthesis using methods like Fmoc-based solid-phase peptide synthesis (SPPS) or solution-phase synthesis, allowing for selective deprotection and coupling steps nih.govchinesechemsoc.org.

Structural Elucidation via Chemical Synthesis

Chemical synthesis, including total synthesis, is a powerful tool for unambiguously determining the molecular structure of natural products nih.govd-nb.info. In the case of Zelkovamycin, a combination of structure elucidation experiments, total synthesis, and bioassays was used to determine its configuration and revise its previously proposed molecular structure nih.govd-nb.info. The successful synthesis of a compound matching the spectroscopic data and biological activity of the isolated natural product provides strong evidence for the correctness of the assigned structure nih.govd-nb.info.

Structure-Activity Relationship (SAR) Studies of this compound-Containing Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity. For compounds containing H-D-Dab or its derivatives, SAR has been explored in various contexts.

In the study of Zelkovamycin derivatives, SAR has been investigated to understand how structural changes influence its OXPHOS inhibitory properties nih.govd-nb.info. Specific derivatives with modifications compared to the parent Zelkovamycin structure were synthesized and tested for their effect on oxygen consumption rate (OCR) in cell lines nih.govd-nb.info. These studies help identify key structural features responsible for the observed biological activity nih.govd-nb.info.

SAR is also a critical aspect of developing antimicrobial peptides containing Dab. Studies have examined the impact of factors like peptide sequence, charge, hydrophobicity, and the length and nature of conjugated lipid chains on antimicrobial potency and selectivity ucl.ac.bewhiterose.ac.uk. For instance, the position and number of cationic charges, often contributed by residues like Dab, and the balance between hydrophobic and hydrophilic regions are crucial determinants of membrane-disrupting activity and interaction with bacterial membranes ucl.ac.bewhiterose.ac.uk. SAR studies on DAB analogues as α-mannosidase inhibitors have shown that subtle chemical modifications can significantly impact the inhibition profile and selectivity towards different glycosidases nih.govacs.org. Alkylation of the exocyclic nitrogen atom in certain DAB analogues, for example, led to an impairment in activity against α-mannosidase but improved selectivity nih.govacs.org.

These SAR studies provide valuable insights for the rational design of new H-D-Dab-containing compounds with improved potency, selectivity, and desired biological properties.

Correlating Structural Modifications with Biological Response

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in chemical structure influence biological activity. This compound and its derivatives are frequently employed in such studies, often as components within larger peptide or peptidomimetic structures. By incorporating D-Dab(Boc) or modifying the Dab residue within a lead compound, researchers can probe the impact of side-chain length, charge distribution, and stereochemistry on target binding, efficacy, and selectivity.

For instance, studies investigating caspase-2 inhibitors have involved the synthesis and evaluation of peptides containing Dab. These studies aimed to elucidate the relationship between peptide sequence and caspase inhibition, providing insights into the structural requirements for activity and selectivity against different caspases nih.gov. Similarly, research on aurein (B1252700) 1.2 analogs, a class of antimicrobial peptides, has explored replacing lysine residues with non-proteinogenic amino acids like Dab and diaminopropanoic acid (Dap). These modifications allowed for the systematic investigation of how the distance of the side-chain amino group from the peptide backbone affects antimicrobial and anticancer potencies nih.gov. The findings indicated that dual Dab substitutions could maintain or slightly enhance helical stability and influence selectivity towards certain cancer cell lines nih.gov.

In the context of battacin-inspired ultrashort peptides, Fmoc-Dab(Boc)-OH and its D-isomer, Fmoc-d-Dab(Boc)-OH, have been used to design peptides for studying self-assembly and antimicrobial activity. By systematically altering features such as the side-chain length of cationic residues and the stereochemistry at the N-terminus (using D-Dab), researchers correlated these structural changes with hydrogelation properties and antimicrobial efficacy acs.org. Another area where Dab derivatives are explored is in the development of urea-peptide hybrids targeting the VEGF-A165/NRP-1 complex. SAR studies in this field focus on modifying branched peptide fragments containing Dab to improve enzymatic stability and receptor affinity mdpi.com.

These examples highlight how the strategic placement and modification of Dab residues, often introduced via protected building blocks like this compound, contribute to comprehensive SAR analyses. By synthesizing a series of analogs with defined structural variations, researchers can establish correlations between specific chemical features and observed biological responses.

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in complementing experimental SAR studies involving compounds like this compound derivatives. Molecular modeling, docking studies, and other in-silico techniques provide valuable insights into the potential interactions between these compounds and their biological targets. These approaches can help predict binding modes, estimate binding affinities, and rationalize experimental observations, guiding the design of new analogs with improved properties.

In the study of caspase-2 inhibitors containing Dab, molecular modeling was used alongside in vitro pharmacology and crystallography to gain a deeper understanding of the inhibitors' interactions with the enzyme nih.gov. For aurein 1.2 analogs, computational modeling was employed to generate and optimize the structures of the synthesized peptides and calculate their energies, aiding in the interpretation of their biological activities nih.gov.

Computational modeling has also guided SAR studies on peptidomimetics, such as those derived from BIV/HIV-1 Tat proteins. These studies utilize computational tools to inform the design of novel compounds and analyze their interactions with target RNA structures uzh.ch. Similarly, in the development of FR900359-derived Gαq inhibitors, in-silico analysis has been crucial for visualizing the recognition mode of ligand-protein interactions and understanding how structural modifications impact activity researchgate.net. Molecular modeling was also integrated into the analysis of urea-peptide hybrids designed to inhibit the VEGF-A165/NRP-1 complex, helping to understand the impact of structural changes on binding and stability mdpi.com.

Beyond specific compound classes, computational methodologies are being developed to systematically analyze SAR information within large datasets, such as those generated from high-throughput screening. Approaches like chemical neighborhood graphs help characterize "SAR microenvironments" by integrating structural similarity with potency data, providing a compound-centric view of SAR information dovepress.com. While not exclusively focused on this compound, these computational tools are broadly applicable to the analysis of diverse chemical libraries, including those containing peptides and peptidomimetics synthesized using amino acid derivatives like this compound. The combination of experimental synthesis and biological evaluation with computational analysis accelerates the discovery and optimization of compounds with desired biological activities.

Analytical and Characterization Methodologies for H D Dab Boc Oh and Derived Constructs

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in H-D-Dab(Boc)-OH and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a primary technique for confirming the structure of organic molecules, including protected amino acids like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. ¹H NMR provides information about the types of protons and their chemical environment, while ¹³C NMR reveals the different carbon atoms in the molecule. For complex structures or to unambiguously assign signals, techniques such as 1H–1H correlation spectroscopy and 1H–13C heteronuclear correlation spectroscopy can be employed. acs.org Comparison of experimental NMR spectra with predicted spectra or known data for similar compounds helps confirm the synthesized structure. Dissolving the compound in a suitable solvent is a necessary step for obtaining NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound. By measuring the absorption or transmission of infrared light, characteristic vibrational frequencies of bonds such as C=O (carbonyl), N-H (amine/amide), and C-H can be observed. This provides confirmatory evidence for the presence of the amino acid backbone, the Boc protecting group, and the free amino group (if applicable to the specific construct being analyzed). FT-IR spectra can show typical patterns in regions corresponding to carbonyl stretching vibrations. unibo.it

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which further aids in structural confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar molecules like protected amino acids and peptides. google.com High-resolution mass spectra (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. acs.orgacs.org Analysis of fragmentation ions produced during the MS process can provide insights into the connectivity of atoms within the molecule. Mass spectrometry has been used to confirm the structure of glycated amino acid derivatives and peptides incorporating modified diaminobutyric acid.

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives and for isolating the desired compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for analyzing the purity of this compound and related compounds. watanabechem.co.jpsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This technique separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase. The purity is typically determined by integrating the peaks in the chromatogram, with the main peak representing the target compound. Certificates of analysis for protected diaminobutyric acid derivatives often report purity levels determined by HPLC, frequently demonstrating purities of 97% or higher. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comiris-biotech.de HPLC can also be used to assess enantiomeric purity, ensuring the correct stereochemistry of the D-isomer. watanabechem.co.jpwatanabechem.co.jp

Advanced Separation Techniques (e.g., Reversed-Phase HPLC, Capillary Zone Electrophoresis)

In addition to standard HPLC, advanced separation techniques may be employed for more complex separations or for analyzing specific properties. Reversed-Phase HPLC (RP-HPLC) is a common mode used for separating moderately polar to nonpolar compounds, and it has been shown to be effective in separating protected amino acid derivatives and related byproducts, such as those resulting from incomplete deprotection. While Capillary Zone Electrophoresis (CZE) is a powerful separation technique, specific applications for the characterization of this compound were not found in the provided literature. However, CZE is generally applicable to charged species and could potentially be used for analyzing the purity or charge variants of this compound or its derived constructs, depending on their specific properties.

Table 1: Analytical Techniques and Applications for this compound Characterization

| Technique | Primary Application | Specific Mentions/Applications from Search Results |

| NMR Spectroscopy | Structural Confirmation | Used for structure confirmation of glycated amino acid derivatives and peptides; assessing enantiomeric integrity; critical for analysis. acs.orgacs.org |

| FT-IR Spectroscopy | Identification of Functional Groups | Used in the characterization of related compounds, observing characteristic functional group vibrations. acs.orgunibo.it |

| Mass Spectrometry | Molecular Mass and Fragmentation Analysis | Structure confirmation of derivatives and peptides; HRMS and ESI modes used for accurate mass determination. acs.orgacs.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Isolation, Enantiomeric Purity | Routine purity analysis (>= 97-98%); assessment of enantiomeric purity; used for purification. watanabechem.co.jpsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comiris-biotech.de |

| Reversed-Phase HPLC | Separation of Components and Byproducts | Used for separating byproducts from protected amino acid derivatives. |

| Capillary Zone Electrophoresis (CZE) | Separation of Charged Species | Not specifically mentioned for this compound in provided sources, but generally applicable to charged molecules. |

Techniques for Stereochemical Purity and Enantiomeric Excess Determination

Determining the stereochemical purity and enantiomeric excess (ee) of chiral compounds like this compound is critical in chemical synthesis and research to ensure the desired biological activity and prevent unwanted effects from unintended stereoisomers. Several analytical techniques are employed for this purpose.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for enantiomeric excess determination. These methods rely on separating enantiomers based on their differential interactions with a chiral stationary phase or a chiral selector present in the mobile phase numberanalytics.com. Chiral HPLC specifically utilizes a stationary phase designed to resolve enantiomers numberanalytics.com. For Boc-protected amino acids such as Boc-Dap-OH, chiral HPLC using a Chiralpak IC column with a hexane:isopropanol mobile phase has been shown to effectively resolve enantiomers, enabling the verification of high enantiomeric excess . While the specific conditions for this compound may vary, similar chiral HPLC methodologies employing appropriate chiral columns and solvent systems are applicable.

Spectroscopic methods also play a role in assessing enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chiral derivatizing agents or chiral solvating agents to differentiate between enantiomers numberanalytics.comic.ac.uk. These agents create diastereomeric interactions that result in distinct signals for each enantiomer in the NMR spectrum numberanalytics.comic.ac.uk. Circular Dichroism (CD) spectroscopy is another technique that measures the differential absorption of left and right circularly polarized light by enantiomers in chiral environments numberanalytics.com. Differences in CD spectra can be used to determine enantiomeric excess numberanalytics.com. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also shown potential in distinguishing the stereochemistry of N-blocked Boc-protected carbopeptides based on distinct fragmentation patterns of the Boc group nih.gov.

Other techniques for assessing enantiomeric excess include polarimetry, which measures the optical rotation of a chiral compound, and enzymatic assays that utilize enzymes exhibiting selective reactivity with one enantiomer numberanalytics.comic.ac.uk. Polarimetry requires careful control of parameters such as concentration, solvent, and temperature for reproducible results ic.ac.uk.

Methods for Assessing Compound Stability and Purity Maintenance for Research Applications

Maintaining the stability and purity of this compound is essential for reliable research outcomes, particularly in applications like peptide synthesis. Several methods are employed to assess and ensure the quality of the compound over time and under various storage conditions.

Analytical techniques such as HPLC are routinely used to assess the purity of amino acid derivatives, including Boc-protected ones. HPLC analysis can determine the percentage purity of the compound and detect impurities that may arise from degradation or incomplete synthesis sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. For example, Fmoc-Dab(Boc)-OH is typically analyzed by HPLC to confirm a purity of ≥97.0% sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and LC-MS, is valuable for monitoring the integrity of the compound and identifying potential degradation products or side products . LC-MS can monitor mass shifts and detect side products such as those resulting from premature deprotection . HRMS can confirm the molecular ion peak, verifying the compound's molecular weight .

NMR spectroscopy is also a crucial tool for confirming the structure and purity of Boc-protected amino acids nih.gov. The characteristic signals of the Boc group and other parts of the molecule in the NMR spectrum can be used to assess the compound's identity and detect the presence of impurities .

Compound stability is influenced by storage conditions. Boc-protected amino acids are generally considered stable and can be stored for extended periods without decomposition . For long-term storage, it is recommended that protected amino acid derivatives be stored tightly sealed at low temperatures, such as 5°C or -20°C peptide.comsigmaaldrich.com. Allowing refrigerated products to warm to room temperature before opening can prevent water contamination peptide.com. BOC-ON, a reagent used for Boc protection, is specifically recommended to be stored in a brown bottle in the freezer (-20°C) to prolong its shelf life, as it undergoes gradual decomposition at room temperature sigmaaldrich.com. While this applies to the protecting reagent, it highlights the sensitivity of some Boc-containing compounds to temperature.

Regular purity checks using techniques like HPLC are important for monitoring the stability of this compound over its storage duration. Certificates of Analysis (COA) often provide initial purity data for a given batch of the compound glpbio.com.

Compound Information

| Compound Name | PubChem CID |

| This compound | 46941599 |

| D-2,4-diaminobutyric acid | 123471 |

| tert-butoxycarbonyl (Boc) | 60807 |

| Boc-Dap-OH | 73259-81-1 (CAS, not CID directly for the free acid) |

| Fmoc-Dab(Boc)-OH | 125238-99-5 (CAS) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com or 2756101 (CID for L-isomer) uni.lu |

| Fmoc-D-Dab(Boc)-OH | 114360-56-4 (CAS) iris-biotech.depeptide.com or 7021129 (CID) nih.gov |

| Boc-L-Dab-OH | 25691-37-6 (CAS) iris-biotech.de |

| Fmoc-L-Dab(Boc,Me)-OH | 446847-81-0 (CAS) iris-biotech.de |

| BOC-ON | 103245 (CID) or 3689-24-5 (CAS) sigmaaldrich.com |

| D-Dab | 123471 (CID) |

| Boc-D-Dab-OH | 46941599 (CID) nih.gov |

| Fmoc-D-Dab-OH | 201484-12-0 (CAS) clinisciences.com |

This compound is a crucial building block in peptide synthesis, incorporating the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab) with a tert-butoxycarbonyl (Boc) protecting group on the γ-amino functionality. The integrity and stereochemical purity of this compound are paramount for successful and reliable chemical synthesis and subsequent research applications.

Techniques for Stereochemical Purity and Enantiomeric Excess Determination

The accurate determination of stereochemical purity and enantiomeric excess (ee) is vital for chiral compounds like this compound to ensure the desired properties and activity in downstream applications. A variety of analytical techniques are employed for this purpose.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely recognized for their effectiveness in separating and quantifying enantiomers numberanalytics.com. Chiral HPLC utilizes a stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the column numberanalytics.com. For instance, the enantiomeric excess of Boc-protected amino acids such as Boc-Dap-OH has been successfully determined using chiral HPLC with a Chiralpak IC column and a mobile phase of hexane:isopropanol, achieving over 99% enantiomeric excess verification . Similar chiral stationary phases and optimized mobile phase compositions can be applied to this compound to resolve its enantiomers and determine its stereochemical purity.

Spectroscopic techniques also contribute to the assessment of enantiomeric composition. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral derivatizing agents or chiral solvating agents, can differentiate between enantiomers by inducing diastereomeric interactions that result in distinct NMR signals numberanalytics.comic.ac.uk. Circular Dichroism (CD) spectroscopy is another powerful tool that measures the differential absorption of left and right circularly polarized light by chiral molecules numberanalytics.com. The resulting CD spectrum provides information about the enantiomeric composition and stereochemistry numberanalytics.com. Furthermore, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has shown promise in distinguishing the stereochemistry of certain N-blocked Boc-protected carbopeptides based on characteristic fragmentation patterns of the Boc group nih.gov.

Other methods for determining enantiomeric excess include polarimetry, which measures the rotation of plane-polarized light by a chiral substance, and enzymatic assays that exploit the selective reactivity of enzymes towards specific enantiomers numberanalytics.comic.ac.uk. While polarimetry is a classical technique, it requires careful control of experimental conditions such as concentration, solvent, and temperature for accurate and reproducible results ic.ac.uk.

Methods for Assessing Compound Stability and Purity Maintenance for Research Applications

Maintaining the chemical purity and stability of this compound is crucial for its successful utilization in research, particularly in sensitive applications like solid-phase peptide synthesis. Various analytical methods are employed to monitor purity and assess stability over time and under different storage conditions.

HPLC is a standard technique for assessing the purity of amino acid derivatives, including those protected with Boc groups sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. It allows for the quantification of the main compound and the detection of impurities that may arise from synthesis or degradation sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. For example, Fmoc-Dab(Boc)-OH is typically analyzed by HPLC to ensure a purity of at least 97.0% sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

Mass Spectrometry (MS), including techniques like High-Resolution Mass Spectrometry (HRMS) and LC-MS, is invaluable for verifying the molecular weight and identifying impurities or degradation products . LC-MS can track changes in mass that indicate the presence of side products, such as those resulting from unintended deprotection events . HRMS provides precise mass measurements that can confirm the identity and purity of the compound .

NMR spectroscopy serves as a complementary technique for confirming the structural integrity and purity of Boc-protected amino acids nih.gov. Analysis of the NMR spectrum allows for the identification of characteristic signals corresponding to the Boc group and the amino acid backbone, helping to confirm the compound's structure and reveal the presence of any contaminants .

Proper storage conditions are critical for maintaining the stability of Boc-protected amino acids. These compounds are generally considered stable for long-term storage when kept tightly sealed at low temperatures, typically between 2-8°C or at -20°C peptide.comiris-biotech.de. Allowing refrigerated materials to reach room temperature before opening is recommended to prevent moisture contamination, which can negatively impact stability peptide.com. While Boc-protected amino acids are generally robust, the stability of the Boc protecting group itself can be influenced by factors such as temperature and the presence of acidic or basic conditions sigmaaldrich.com. Regular purity assessments using techniques like HPLC are advisable to monitor the compound's stability throughout its intended storage period. Certificates of Analysis (COA) accompanying the product provide initial purity specifications and can serve as a baseline for stability monitoring glpbio.com.

Future Directions and Emerging Research Avenues for H D Dab Boc Oh in Chemical Research

Development of Novel Synthetic Methodologies for H-D-Dab(Boc)-OH Derivatives

Current synthetic approaches for protected diaminobutyric acid derivatives, such as Fmoc-Dab(Boc)-OH, often involve multi-step procedures. One existing method for preparing Fmoc-Dab(Boc)-OH involves a four-step synthesis starting from Cbz-glutamine. google.com This route includes reactions with iodobenzene (B50100) diacetate, Boc anhydride, hydrogenation to remove the Cbz group, and finally reaction with Fmoc-OSu. google.com While effective, the use of hydrogenation may present challenges for large-scale or environmentally conscious synthesis.

Future research is expected to focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies for this compound and its various derivatives. This could involve exploring one-pot synthesis strategies, utilizing novel catalytic systems, or employing alternative protecting group schemes that facilitate simpler deprotection and functionalization. For instance, research into the synthesis of other protected amino acids and their derivatives highlights the ongoing efforts to optimize reaction conditions and improve yields, which could be transferable to this compound synthesis. nih.govresearchgate.netmdpi.com The development of methods avoiding harsh conditions or hazardous reagents would be particularly impactful for large-scale production and broader application.

Novel methodologies could also focus on the stereoselective synthesis of D-Dab derivatives with different protecting groups or modifications on the gamma-amino group, expanding the chemical space available for peptide and conjugate synthesis.

Exploration of this compound in Next-Generation Bioconjugation Technologies

Bioconjugation, the process of chemically linking two molecules, often a biomolecule and a synthetic compound, is crucial for developing targeted therapeutics, diagnostic agents, and biomaterials. rsc.org this compound, with its orthogonally protected gamma-amino group, is well-suited for site-specific bioconjugation strategies after selective deprotection.

Emerging research avenues include utilizing this compound as a key component in the development of novel linkers and conjugation strategies that offer improved stability, control over stoichiometry, and compatibility with sensitive biomolecules. For example, the incorporation of non-natural amino acids like Dab into peptides has been shown to enhance properties such as cell penetration and antimicrobial activity, suggesting their utility in developing advanced bioconjugates. nih.gov

Future work may explore the use of this compound in creating reversible bioconjugates or those responsive to specific biological stimuli, such as pH, enzymatic activity, or redox potential. rsc.org This could lead to the development of "smart" bioconjugates that release their payload only at the target site, improving efficacy and reducing off-target effects. Research into boronic acids as building blocks for therapeutically useful bioconjugates highlights the potential of incorporating diverse chemical functionalities into biomolecules. rsc.org

Advanced Computational Modeling for Rational Design of Dab-Containing Molecules

Computational modeling plays an increasingly vital role in the rational design of molecules with desired properties. For Dab-containing peptides and conjugates, computational methods can provide insights into their three-dimensional structure, interactions with biological targets, and physicochemical properties.

Future research will likely leverage advanced computational techniques, such as molecular dynamics simulations, quantum mechanics calculations, and machine learning algorithms, to predict the behavior of molecules incorporating this compound or its derivatives. This can aid in the design of peptides with enhanced stability, optimized folding, and improved binding affinity to specific receptors. Studies on the rational design of other molecules, such as photochromic diarylbenzenes (DABs) and coordination polymers involving diaminobenzidine (DAB), demonstrate the power of computational approaches in guiding synthesis and predicting properties. rsc.orgrsc.orgresearchgate.netresearchgate.neti-repository.net

Computational modeling can also assist in understanding the impact of incorporating D-amino acids, like D-Dab, on peptide conformation and activity. Research on the structure effects of D-amino acid replacements in amphipathic helixes exemplifies this application. acs.org By integrating computational predictions with experimental synthesis and testing, researchers can accelerate the discovery and optimization of novel Dab-containing molecules for various applications.

Strategies for Enhanced Scalability in this compound Production

As the applications of this compound and its derivatives expand, the need for efficient and scalable production methods becomes critical. Current availability is often on a laboratory scale, with prices reflecting this. iris-biotech.de

Future efforts will focus on developing strategies for the multi-gram to kilogram-scale synthesis of this compound and key intermediates or derivatives. This involves optimizing reaction conditions, developing cost-effective purification methods, and potentially exploring alternative synthetic routes amenable to larger scales. The development of scalable synthesis methods for other complex molecules, such as iminosugars, provides valuable lessons and techniques that could be applied to this compound production. acs.org

Enhanced scalability will not only reduce the cost of this compound, making it more accessible for research and potential commercial applications, but also support its use in areas requiring larger quantities, such as preclinical studies and material science applications.

Integration of this compound into High-Throughput Screening Libraries for Drug Discovery Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for biological activity. Incorporating diverse and functionally rich building blocks like this compound into screening libraries can significantly enhance the chemical diversity and potential of these libraries.

Future research will involve the synthesis of combinatorial libraries of peptides and small molecules incorporating this compound at specific positions or in various structural contexts. These libraries can then be screened against a wide range of biological targets to identify novel lead compounds with therapeutic potential. The use of peptide libraries, including those incorporating non-proteinogenic amino acids, is a well-established strategy in drug discovery. medchemexpress.comacs.orgnih.gov

Integrating this compound into HTS libraries allows researchers to explore the impact of the D-configuration and the functionalizable gamma-amino group on biological activity, potentially leading to the discovery of molecules with improved potency, selectivity, and pharmacokinetic properties. This approach aligns with the broader trend of utilizing diverse chemical scaffolds and non-natural amino acids to expand the druggable space. sigmaaldrich.com

Q & A

Q. How should researchers address irreproducible results in Boc-mediated peptide couplings?

- Methodological Answer : Conduct a root-cause analysis:

Verify reagent dryness (Karl Fischer titration).

Test for metal contamination (ICP-MS).

Compare coupling efficiency across multiple batches.

Document troubleshooting steps in a decision-tree format for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.